2',6'-Dimethoxyacetophenone

説明

Background and Significance in Chemical Research

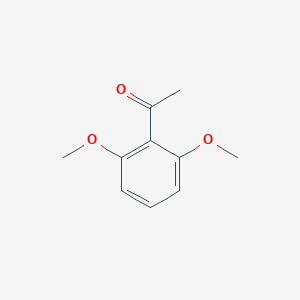

2',6'-Dimethoxyacetophenone, a notable aromatic ketone, holds a significant position in the landscape of chemical research. Its structure, featuring a phenyl ring substituted with two methoxy (B1213986) groups at the 2' and 6' positions and an acetyl group, underpins its diverse chemical reactivity and biological activities. smolecule.com This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. ontosight.ai The strategic placement of the methoxy groups creates steric hindrance, which influences its reactivity compared to other isomers like 3',5'-dimethoxyacetophenone.

In medicinal chemistry, this compound has garnered attention for its potential biological activities. Preliminary studies have indicated its potential as an antibacterial agent and a urease inhibitor. smolecule.com Furthermore, it has been identified as an inhibitor of hepatic mixed function oxidases, enzymes critical to drug metabolism. chemicalbook.com This inhibitory action suggests that the compound could influence the pharmacokinetics of various drugs. Its role as a synthetic building block is also significant, with applications in creating more complex molecules for various research and industrial purposes. smolecule.comontosight.ai

Historical Overview of Research on this compound

Historically, research on acetophenone (B1666503) derivatives has been a cornerstone of organic and medicinal chemistry. The study of naturally occurring acetophenones, found in numerous plant families and fungi, has revealed a wide array of biological activities, including cytotoxic, antimicrobial, and antioxidant effects. nih.gov This broader context has likely spurred interest in synthetic derivatives like this compound.

Specific research into this compound and its closely related analogs has explored their synthesis and biological potential. For instance, studies have detailed the synthesis of various substituted acetophenones, including dimethoxy derivatives, as precursors for flavonoids and other bioactive compounds. mdpi.com Research from the late 20th century investigated the antispasmodic activities of related compounds, such as 2-(X-benzyloxy)-4,6-dimethoxyacetophenones, providing early insights into the pharmacological potential of this class of molecules. nih.gov The synthesis of this compound itself has been a subject of study, with methods involving the reaction of 2,6-dimethoxybenzene with acetyl chloride or the selective methylation of precursor molecules like 2',4',6'-trihydroxyacetophenone (B23981). ontosight.ai

Scope and Objectives of Current Academic Inquiry

Current academic inquiry into this compound is multifaceted, focusing on its synthesis, chemical properties, and potential applications. A primary objective is to develop more efficient and environmentally friendly synthetic routes. researchgate.net Researchers are also actively investigating its biological activities, aiming to elucidate the mechanisms behind its observed antibacterial and enzyme-inhibiting properties. smolecule.com This includes further studies to determine its efficacy against specific bacterial strains and its precise interactions with enzymes like urease and hepatic mixed function oxidases.

Another area of focus is its application as a versatile building block in organic synthesis. smolecule.comontosight.ai Scientists are exploring its use in creating novel compounds with potential applications in materials science, such as in the development of polymers or fluorescent dyes. ontosight.aiguidechem.com Furthermore, there is ongoing research into the structure-activity relationships of this compound and its derivatives to design and synthesize new molecules with enhanced biological or chemical properties. mdpi.comnih.gov The study of its metabolism is also a key objective to better understand its behavior in biological systems. chemicalbook.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H12O3 | ontosight.ainist.govalfa-chemistry.comchemicalbook.comnist.gov |

| Molecular Weight | 180.20 g/mol | ontosight.ainist.govalfa-chemistry.com |

| CAS Number | 2040-04-2 | ontosight.aichemicalbook.combiosynth.comsigmaaldrich.com |

| Appearance | White to pale yellow crystalline powder/solid | sigmaaldrich.com |

| Melting Point | 68-70 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 135-136 °C at 2 mmHg | chemicalbook.comsigmaaldrich.com |

| Density | 1.12 g/cm³ | ontosight.ai |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2,6-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)10-8(12-2)5-4-6-9(10)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUGKOFTNAYMMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174347 | |

| Record name | Acetophenone, 2',6'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-04-2 | |

| Record name | 1-(2,6-Dimethoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 2',6'-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2',6'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-dimethoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 ,6 Dimethoxyacetophenone and Its Derivatives

Established Synthetic Routes

Traditional methods for synthesizing 2',6'-dimethoxyacetophenone have been well-documented, providing reliable, albeit sometimes harsh, pathways to the target molecule. These foundational techniques include Friedel-Crafts acylation, the methylation of hydroxylated precursors, and various condensation reactions.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. In this approach, this compound is typically prepared through the electrophilic acylation of 1,3-dimethoxybenzene. The reaction involves an acylating agent, such as acetyl chloride, and a Lewis acid catalyst.

The most common Lewis acid used for this transformation is aluminum chloride (AlCl₃). Careful control of reaction parameters is crucial for success. Key variables include maintaining an optimal temperature, typically between 60–80°C, and managing the stoichiometric ratio of the Lewis acid to the substrate to prevent side reactions like over-acylation. The product, being deactivated by the acetyl group, generally does not undergo a second substitution. organic-chemistry.org

| Reactant | Acylating Agent | Catalyst | Key Conditions | Primary Finding |

|---|---|---|---|---|

| 1,3-Dimethoxybenzene | Acetyl Chloride | Aluminum Chloride (AlCl₃) | Temperature: 60–80°C; Stoichiometric control of catalyst (e.g., 1.2:1 AlCl₃ to substrate) | A common and direct route, but requires stoichiometric amounts of a moisture-sensitive Lewis acid catalyst. organic-chemistry.org |

Alkaline Methylation of Hydroxylated Precursors

An alternative established route involves the methylation of hydroxylated acetophenone (B1666503) precursors. smolecule.com This method starts with a molecule that already possesses the acetophenone backbone but has hydroxyl groups in place of one or both methoxy (B1213986) groups, such as 2',6'-dihydroxyacetophenone (B134842) or 2'-hydroxy-6'-methoxyacetophenone.

The synthesis proceeds via an alkaline-mediated methylation. A methylating agent, commonly iodomethane (B122720) or dimethyl sulfate (B86663), is used in the presence of a base like potassium carbonate. smolecule.comias.ac.in This method is particularly useful when the hydroxylated precursors are readily available. For instance, selective methylation can be achieved by carefully controlling the stoichiometry of the methylating agent. ias.ac.in The reaction of 2',6'-dihydroxyacetophenone with methyl iodide in acetone, refluxed for an extended period in the presence of potassium carbonate, can yield the desired 2'-hydroxy-6'-methoxyacetophenone intermediate. core.ac.uk

| Precursor | Methylating Agent | Base | Solvent | Key Finding |

|---|---|---|---|---|

| 2',6'-Dihydroxyacetophenone | Iodomethane | Potassium Carbonate (K₂CO₃) | Acetone | This method builds the final product by modifying existing functional groups on a precursor ring. smolecule.comcore.ac.uk |

| 2,4-Dihydroxyacetophenone (Resacetophenone) | Dimethyl Sulfate | Potassium Carbonate (K₂CO₃) | Acetone | A foundational technique demonstrating selective and complete methylation based on reagent stoichiometry and reaction time. ias.ac.in |

Condensation Reactions

Condensation reactions are pivotal for synthesizing derivatives of this compound, particularly chalcones. smolecule.comvulcanchem.com These reactions typically involve the base-catalyzed condensation of the acetophenone with an aromatic aldehyde. The carbonyl group of this compound can react with various reagents to form more complex molecules, which is a key strategy in the synthesis of flavonoids and other related natural products. smolecule.combiosynth.com For example, 2',4'-dimethoxyacetophenone (B1329363) can be used to synthesize chalcone (B49325) derivatives through condensation with phenyl aldehydes. vulcanchem.com This highlights a versatile pathway for expanding the molecular complexity from the basic acetophenone structure.

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient, economical, and environmentally benign methods. These advanced strategies aim to reduce waste, minimize the use of hazardous materials, and simplify reaction procedures.

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) represent a significant advancement in synthetic efficiency by combining three or more reactants in a single vessel to form a final product without isolating intermediates. rsc.org This approach aligns with the principles of green chemistry by reducing solvent waste, energy consumption, and reaction time. rsc.orgrasayanjournal.co.in While a specific MCR for this compound is not prominently documented, the use of substituted acetophenones as key building blocks in MCRs is well-established for creating diverse molecular scaffolds. nih.govresearchgate.netnih.gov For example, diversely substituted 2-aminopyrroles can be prepared via one-pot MCRs of N-sulfonamido-acetophenones, aldehydes, and activated methylene (B1212753) compounds. nih.govnih.gov Similarly, β-acetamido ketones are synthesized in high yields through one-pot reactions of substituted acetophenones, aldehydes, and acetyl chloride. researchgate.netkoreascience.kr These examples showcase the potential for developing streamlined, one-pot syntheses for complex derivatives starting from acetophenone cores.

Catalytic Synthesis Methods

A key focus of green chemistry is the replacement of stoichiometric reagents, especially hazardous ones like AlCl₃, with recyclable and more benign catalysts. nih.gov In the context of Friedel-Crafts acylation, solid acid catalysts have emerged as a promising alternative.

Research on the acylation of the related isomer, 1,4-dimethoxybenzene, has shown that solid acid catalysts, such as cation-exchange resins (e.g., Amberlyst-15 and Indion-125), are superior to many inorganic solid acids. epa.govresearchgate.net These resin-based catalysts offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and environmental impact. nih.govresearchgate.net Although catalyst deactivation can be a challenge, these methods provide a clear path toward a greener synthesis of dimethoxyacetophenones. epa.gov The use of such catalysts avoids the large amounts of hazardous waste generated during the work-up of traditional Friedel-Crafts reactions. organic-chemistry.orgnih.gov

| Reactant | Acylating Agent | Catalyst Type | Example Catalyst | Key Advantage (Green Chemistry) |

|---|---|---|---|---|

| 1,4-Dimethoxybenzene (Isomer model) | Acetic Anhydride | Solid Acid Catalyst (Cation Exchange Resin) | Amberlyst-15, Indion-125 | Catalyst is reusable, non-corrosive, and easily separated, minimizing waste and environmental impact. epa.govresearchgate.net |

Chemo- and Regioselective Synthesis

The controlled synthesis of complex molecules from simple precursors often hinges on achieving high chemo- and regioselectivity. In the context of derivatives originating from dimethoxyacetophenones, novel variations of the Biginelli reaction have been developed. A notable example is a cascade Biginelli-like assembly that employs an enaminone, an aldehyde, and urea (B33335) or thiourea. By carefully altering the functional groups on the reactants, this method provides a highly chemo- and regioselective pathway to synthesize chromones, among other heterocyclic systems like dihydropyrimidinones and 1,3-thiazines. This approach underscores the ability to direct the reaction to a specific outcome, avoiding the formation of undesired isomers and byproducts.

Synthesis of Structurally Related Analogs and Derivatives

The structural backbone of this compound is a versatile scaffold for creating a diverse library of chemical analogs through various synthetic modifications.

Halogenated Derivatives

Halogenation of the this compound framework can be achieved at either the aromatic ring or the α-carbon of the acetyl group, leading to valuable synthetic intermediates.

One key halogenated derivative is 2′-amino-4′,6′-dimethoxy-α-chloroacetophenone. This compound is synthesized on a large scale in a single step from 3,5-aminodimethoxyaniline and chloroacetonitrile. mdpi.comresearchgate.net The introduction of the α-chloro group is significant as it activates the molecule for subsequent reactions, such as the Darzens condensation. mdpi.comresearchgate.net

Another approach involves the direct bromination of the acetophenone. For instance, α-bromo acetophenones can be prepared through the reaction of the corresponding acetophenone with cupric bromide in a refluxing mixture of chloroform (B151607) and ethyl acetate. wmich.edu The reaction is driven to completion as the insoluble cuprous bromide precipitates out of the solution. wmich.edu While studies on this compound specifically are detailed in broader contexts, the principles of these reactions are widely applicable.

Table 1: Synthesis of Halogenated Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

|---|---|---|---|---|

| 3,5-Aminodimethoxyaniline | Chloroacetonitrile | 2′-Amino-4′,6′-dimethoxy-α-chloroacetophenone | One-step synthesis | mdpi.com, researchgate.net |

| 2'-Hydroxyacetophenone | Cupric Bromide (CuBr₂) | 2-Bromo-2'-hydroxyacetophenone | α-Bromination | wmich.edu |

Hydroxylated and Alkylated Derivatives

The synthesis of hydroxylated and alkylated analogs of this compound often involves demethylation to expose hydroxyl groups, followed by selective alkylation.

Hydroxylated Derivatives: The generation of hydroxylated derivatives typically proceeds via the selective O-demethylation of the methoxy groups. Reagents like anhydrous aluminum chloride in acetonitrile (B52724) are effective for this purpose. oup.com The cleavage of a methoxyl group adjacent to a carbonyl group can be influenced by neighboring groups, a factor that allows for selective transformations. oup.com For example, 2'-hydroxy-4',6'-dimethoxyacetophenone (xanthoxylin) can be synthesized by the selective methylation of 2',4',6'-trihydroxyacetophenone (B23981) (phloracetophenone) using two equivalents of dimethyl sulfate in the presence of potassium carbonate. chemicalbook.comcore.ac.uk This highlights a method to achieve partial methoxylation, leaving a hydroxyl group intact.

Alkylated Derivatives: Alkylated derivatives can be prepared from the corresponding hydroxylated precursors. A common strategy involves the complete demethylation of this compound to 2',6'-dihydroxyacetophenone. This dihydroxy intermediate can then undergo selective alkylation. For example, the cyclization of 2',6'-dihydroxyacetophenone with 1,4-dibromo-2-methyl-2-butene (B3048963) in the presence of sodium hydride leads to alkylated dihydrobenzofuran derivatives. oup.com This process involves the O-alkylation of one or both hydroxyl groups. oup.com

Furthermore, regioselective alkylation can be achieved under controlled conditions. Studies on the related 2,4-dihydroxyacetophenone show that using cesium bicarbonate as a base in acetonitrile can lead to highly regioselective alkylation at the 4-position with good to excellent yields. nih.gov Such principles of regioselectivity are critical when synthesizing specifically substituted derivatives.

Chalcone and Flavone (B191248) Analogues

This compound and its derivatives are key starting materials for the synthesis of chalcones and flavones, which are important classes of natural products.

Chalcones: Chalcones are typically synthesized via a base-catalyzed aldol (B89426) condensation known as the Claisen-Schmidt condensation. researchgate.net This reaction involves the condensation of a substituted acetophenone with an aryl aldehyde. For instance, 2'-hydroxy-4',6'-dimethoxyacetophenone can be condensed with various benzaldehydes to produce chalcones. ias.ac.in

A related method is the Darzens condensation, which is used to create α,β-epoxychalcones. The reaction of 2′-amino-4′,6′-dimethoxy-α-chloroacetophenone with various aryl aldehydes in the presence of a bulky base like potassium tert-butoxide yields these epoxychalcones, which are stable analogs of naturally occurring chalcones. mdpi.comresearchgate.net

Flavones: Flavone analogues can be synthesized from chalcone intermediates. One common method involves the oxidative cyclization of a chalcone using a reagent like selenium dioxide. ias.ac.in Alternatively, flavones can be accessed through a two-step process involving the Baker-Venkataraman rearrangement. Another powerful route involves the Kostanecki-Robinson reaction, which can be used to synthesize chromone (B188151) intermediates from hydroxyacetophenones, which are then further elaborated into flavone structures. up.ac.za

Table 2: Synthesis of Chalcone and Flavone Analogues

| Acetophenone Derivative | Reagent(s) | Product Type | Reaction Name | Reference(s) |

|---|---|---|---|---|

| 2'-Hydroxy-4',6'-dimethoxyacetophenone | Substituted Benzaldehyde, Base | Chalcone | Claisen-Schmidt Condensation | ias.ac.in |

| 2′-Amino-4′,6′-dimethoxy-α-chloroacetophenone | Aryl Aldehyde, t-BuOK | Epoxychalcone | Darzens Condensation | mdpi.com, researchgate.net |

| Chalcone Intermediate | Selenium Dioxide (SeO₂) | Flavone | Oxidative Cyclization | ias.ac.in |

| 2',4',6'-Trihydroxyacetophenone | Acetic Anhydride, Sodium Acetate | Chromone (precursor to flavones) | Kostanecki-Robinson Reaction | up.ac.za |

Heterocyclic Derivatives Incorporating this compound Moieties

The this compound scaffold is integral to the synthesis of a variety of heterocyclic compounds beyond flavones.

Nitrogen Heterocycles: Amino-substituted dimethoxyacetophenones are versatile building blocks for nitrogen-containing heterocycles. For example, 2-amino-4,6-dimethoxyacetophenone serves as a starting point for synthesizing 2-aryl-4-quinolones. mdpi.com The synthesis involves reacting the amino acetophenone with an aroyl chloride to form an amide, which is then cyclized using a base to yield the quinolone structure. mdpi.com

Oxygen Heterocycles: In addition to chromones, other oxygen-containing heterocycles can be synthesized. The reaction of 2',6'-dihydroxyacetophenone (obtained via demethylation) with dibromoalkanes can lead to the formation of dihydrobenzofuran and benzoxepine (B8326511) rings. oup.com For instance, cyclization with 1,4-dibromo-2-methyl-2-butene yields 5-acetyl-2-isopropenyl-2,3-dihydrobenzofuran-4-ol as a major product. oup.com These reactions demonstrate how the dihydroxyacetophenone can be used to construct fused heterocyclic ring systems.

Advanced Spectroscopic and Structural Characterization in Research

X-ray Diffraction (XRD) Analysis and Crystal Structure Elucidation

For a related compound, 2-hydroxy-4,6-dimethoxyacetophenone, single-crystal X-ray diffraction analysis revealed that it crystallizes in the triclinic space group P-1. researchgate.net This type of detailed structural information is crucial for understanding the intermolecular forces and packing arrangements within the crystal. Although specific crystal structure data for 2',6'-Dimethoxyacetophenone was not found in the provided search results, the methodology remains a primary tool for unambiguous structural determination in the solid state. The analysis of the resulting diffraction data allows for the creation of a three-dimensional model of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In ¹H NMR spectroscopy of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The aromatic protons on the benzene (B151609) ring typically appear in a specific region of the spectrum, while the protons of the methoxy (B1213986) groups and the acetyl group have characteristic chemical shifts.

Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a separate signal, allowing for the confirmation of the number and type of carbon atoms present. The chemical shifts in both ¹H and ¹³C NMR are influenced by the electron density around the nuclei, providing valuable clues about the molecular structure. epfl.chpitt.edu

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | ~2.5 | singlet | -COCH₃ |

| ¹H | ~3.8 | singlet | -OCH₃ |

| ¹H | 6.5-7.4 | multiplet | Aromatic H |

| ¹³C | ~32 | quartet | -COCH₃ |

| ¹³C | ~56 | quartet | -OCH₃ |

| ¹³C | 104-160 | various | Aromatic C |

| ¹³C | ~203 | singlet | C=O |

Note: The exact chemical shifts can vary slightly depending on the solvent used.

Two-dimensional NMR (2D-NMR) techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning the signals observed in 1D-NMR spectra and for differentiating between isomers. oxinst.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule, helping to piece together the connectivity of the proton network. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu Each cross-peak in an HSQC spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C NMR data. This is particularly useful for assigning the complex aromatic signals and confirming the positions of the substituents on the benzene ring, thereby distinguishing this compound from its other dimethoxyacetophenone isomers. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS is used to determine its molecular weight and to gain insights into its structure through the analysis of its fragmentation pattern. nist.gov

Upon ionization in the mass spectrometer, the this compound molecule forms a molecular ion (M⁺•), which is a radical cation. msu.edu The mass of this ion confirms the molecular weight of the compound (180.20 g/mol ). nist.gov The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a "fingerprint" of the molecule. Common fragmentation pathways for acetophenones include cleavage of the bond between the carbonyl group and the methyl group, as well as cleavages within the aromatic ring and the methoxy groups. libretexts.orgnih.gov

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 180 | [M]⁺• (Molecular ion) |

| 165 | [M - CH₃]⁺ |

| 137 | [M - COCH₃]⁺ |

| 107 | [M - COCH₃ - 2CH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum plots the absorbance or transmittance of infrared radiation versus the frequency (or wavenumber, typically in cm⁻¹).

For this compound, the IR spectrum will show characteristic absorption bands corresponding to its key functional groups. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O (ketone) | Stretching | 1680 - 1700 |

| C-O (ether) | Stretching | 1250 - 1300 (asymmetric) |

| 1000 - 1100 (symmetric) | ||

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1580 - 1600 |

The presence of a strong absorption band around 1690 cm⁻¹ is a clear indicator of the carbonyl group of the ketone. The distinct bands for the C-O stretching of the ether linkages and the various C-H and C=C vibrations of the aromatic ring and alkyl groups further confirm the structure of this compound. rsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the properties of 2',6'-dimethoxyacetophenone and its derivatives. These calculations offer insights into the molecule's optimized geometry, electronic structure, and predicted spectroscopic parameters.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. faccts.decrystalsolutions.eu For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-31G*, are employed to determine its three-dimensional structure. mit.edunih.gov The steric hindrance created by the two methoxy (B1213986) groups at the 2' and 6' positions influences the orientation of the acetyl group and the planarity of the molecule. This structural arrangement has been shown to reduce its reactivity when compared to its 3',5'-isomer.

Electronic structure analysis, derived from the optimized geometry, provides information about the distribution of electrons within the molecule. mit.edu This includes the calculation of Mulliken charges and the analysis of the molecular electrostatic potential (MEP), which can identify the electrophilic and nucleophilic regions of the molecule. nih.govresearchgate.net For instance, the acetophenone (B1666503) carbonyl group is identified as an electrophilic site.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk While experimental NMR data provides valuable structural information, theoretical predictions can aid in the assignment of signals and provide a deeper understanding of the electronic environment of the nuclei. For this compound, the proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be calculated. The predicted ¹H NMR signals for the methoxy protons typically appear in the range of δ 3.8–4.0 ppm, and the acetophenone carbonyl carbon signal is expected around δ 200–210 ppm. The accuracy of these predictions can be improved by using sophisticated methods like the Gauge-Including Atomic Orbitals (GIAO) method and by considering solvent effects. liverpool.ac.ukosu.educarlroth.com

Analysis of Molecular Orbitals (HOMO, LUMO) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and kinetic stability. nih.govorientjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. nih.govmdpi.com The energy gap between the HOMO and LUMO (E_gap) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness. mdpi.comajchem-a.com These indices provide quantitative measures of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions. ajchem-a.com For derivatives of dimethoxyacetophenone, the spatial distribution of HOMO and LUMO orbitals has been shown to be important for their biological activity. nih.gov

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively detailed in the provided search results, MD is a powerful computational method used to study the dynamic behavior of molecules over time. For related compounds, MD simulations have been employed to investigate interactions with biological targets, such as enzymes. dntb.gov.uanih.gov These simulations can provide insights into how a molecule binds to a receptor, the stability of the resulting complex, and the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating molecular descriptors with the observed activity.

Correlation of Molecular Descriptors with Biological Activity

For derivatives of dimethoxyacetophenone, QSAR studies have been conducted to understand the structural requirements for specific biological activities. nih.gov In one study on the antispasmodic activity of 2-(X-benzyloxy)-4,6-dimethoxyacetophenones, it was found that while general molecular parameters like heat of formation and dipole moment did not show significant correlations, reactivity indices of HOMO and LUMO orbitals at specific atoms did. nih.gov This indicates that the electronic properties at particular sites within the molecule are critical for its biological function. nih.gov Such studies are instrumental in the rational design of new compounds with enhanced biological activities.

Identification of Key Structural Features for Enhanced Activity

Computational chemistry and theoretical investigations have been instrumental in elucidating the structure-activity relationships (SAR) of this compound and its derivatives. These studies have identified several key structural features that are crucial for modulating and enhancing the biological activity of this class of compounds.

Furthermore, the introduction of other functional groups to the this compound scaffold has been shown to dramatically influence its biological profile. For instance, in the case of 2'-hydroxy-4',6'-dimethoxyacetophenone, the presence of a hydroxyl group at the 2' position allows for intramolecular hydrogen bonding with the carbonyl group of the acetyl moiety. researchgate.net This structural feature is believed to be a key factor in enhancing the antifungal activity of the compound.

Similarly, the addition of a 2,4-diamino-5-pyrimidinylmethyl group at the 4-position of the acetophenone ring in 4-(2,4-diamino-5-pyrimidinylmethyl)-2,6-dimethoxyacetophenone is thought to be responsible for its potential anticancer, antiviral, and antimicrobial activities. ontosight.ai The diamino substitution on the pyrimidine (B1678525) ring may enhance biological activity by facilitating hydrogen bonding with target biomolecules. ontosight.ai

The amenability of the this compound core as a scaffold for diversity-oriented synthesis further underscores the importance of its structural features. It serves as a building block for creating a wide array of natural product analogs, including flavones, coumarins, chalcones, and aurones, by modifying the substituents on the aromatic ring and the acetyl group. mdpi.com The substitution patterns, particularly the placement of methoxy and amino groups, are crucial in determining the pharmacological properties of the resulting analogs. mdpi.com

Theoretical investigations employing Density Functional Theory (DFT) have also been utilized to understand the structural and electronic properties of related acetophenone derivatives, providing further support for the importance of molecular geometry and electronic distribution in determining their biological activity. researchgate.netscience.gov

The following table summarizes the key structural features of this compound and its derivatives that have been identified as important for enhanced biological activity.

| Structural Feature | Derivative/Analog | Resulting Activity/Property | Source(s) |

| HOMO/LUMO Distribution | 2-(X-benzyloxy)-4,6-dimethoxyacetophenones | Crucial for antispasmodic activity | nih.gov |

| Steric Hindrance | This compound | Reduced reactivity compared to 3',5'-isomer | |

| Intramolecular Hydrogen Bonding | 2'-Hydroxy-4',6'-dimethoxyacetophenone | Enhanced antifungal activity | researchgate.net |

| Pyrimidine Ring and Diamino Substitution | 4-(2,4-Diamino-5-pyrimidinylmethyl)-2,6-dimethoxyacetophenone | Potential anticancer, antiviral, and antimicrobial effects | ontosight.ai |

| Methoxy and Amino Group Positioning | Aminodimethoxyacetophenone analogs (flavones, coumarins, etc.) | Determines pharmacological properties | mdpi.com |

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. dalalinstitute.com In 2',6'-dimethoxyacetophenone, the two methoxy (B1213986) groups are strong activating groups, directing incoming electrophiles to the ortho and para positions. However, the ortho positions (relative to the methoxy groups) are sterically hindered by the adjacent acetyl group and the other methoxy group.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation, known as an arenium ion or sigma complex. masterorganicchemistry.com This is typically the rate-determining step. masterorganicchemistry.com Subsequently, a proton is lost from the ring, restoring aromaticity and yielding the substituted product. masterorganicchemistry.com

Due to the directing influence of the methoxy groups, electrophilic substitution on this compound is expected to occur primarily at the positions ortho and para to them. The steric hindrance from the methoxy groups and the acetyl group can influence the regioselectivity of these reactions. For instance, halogenation using N-halosuccinimides (NXS) in an ionic liquid medium has been explored, demonstrating the potential for selective functionalization of the aromatic ring. researchgate.net

| Reaction Type | Reagents | Key Observations |

| Halogenation | N-halosuccinimides (NXS) | Can be performed in ionic liquids, offering a potentially green and selective method for introducing halogens to the aromatic ring. researchgate.net |

This table summarizes key aspects of electrophilic aromatic substitution reactions involving this compound.

Nucleophilic Reactions and Derivatization at the Acetyl Group

The acetyl group of this compound is a key site for nucleophilic attack. The carbonyl carbon is electrophilic and readily reacts with a variety of nucleophiles. These reactions are fundamental to building more complex molecular architectures.

Common nucleophilic addition reactions include the formation of alcohols via Grignard reactions or reductions, and the synthesis of imines and related compounds. chemie-brunschwig.ch For example, reaction with a Grignard reagent (R-MgBr) would lead to the formation of a tertiary alcohol. Similarly, condensation with primary amines can yield imines, which are versatile intermediates in their own right.

The acetyl group can also participate in condensation reactions. For instance, in the synthesis of chalcones, this compound can be condensed with benzaldehydes. acs.org This reaction forms the core structure of many flavonoids and related natural products.

| Reaction Type | Nucleophile/Reagent | Product Type | Significance |

| Grignard Reaction | R-MgBr | Tertiary Alcohol | Carbon-carbon bond formation, increasing molecular complexity. chemie-brunschwig.ch |

| Reduction | Sodium Borohydride (B1222165) (NaBH4) | Secondary Alcohol | Conversion of the ketone to an alcohol. |

| Condensation | Benzaldehyde | Chalcone (B49325) | Synthesis of flavonoid precursors. acs.org |

| Mannich Reaction | Formaldehyde, Amine | Mannich Base (β-amino ketone) | Formation of versatile synthetic intermediates. chemie-brunschwig.ch |

This interactive table details various nucleophilic reactions and derivatizations at the acetyl group of this compound.

Oxidation and Reduction Pathways

The functional groups of this compound allow for a range of oxidation and reduction reactions. The acetyl group is susceptible to both oxidation and reduction, while the aromatic ring can also undergo oxidative transformations under specific conditions.

Reduction: The carbonyl group of the acetyl moiety can be readily reduced to a secondary alcohol using common reducing agents like sodium borohydride (NaBH₄). More forceful reduction methods, such as the Clemmensen or Wolff-Kishner reductions, could potentially reduce the carbonyl group completely to an ethyl group.

Oxidation: Oxidation of the acetyl group can lead to the formation of a carboxylic acid under strong oxidizing conditions. The Baeyer-Villiger oxidation, using a peroxy acid, would convert the acetophenone (B1666503) into an ester. Furthermore, the aromatic ring itself can be oxidized, particularly in the presence of the activating methoxy groups, potentially leading to the formation of quinone-type structures under specific oxidative conditions.

| Transformation | Reagent(s) | Resulting Functional Group/Product |

| Reduction of Acetyl Group | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Baeyer-Villiger Oxidation | Peroxy Acid (e.g., m-CPBA) | Phenyl Acetate Derivative |

| Strong Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

This table outlines the primary oxidation and reduction pathways for this compound.

Photochemical Transformations and Reaction Mechanisms

The interaction of this compound with light can induce unique chemical transformations. Aromatic ketones are known to be effective photosensitizers. acs.org Upon absorption of light, they can be promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. researchgate.net This excited triplet state is a potent chemical species, capable of participating in various reactions.

One key photochemical reaction is hydrogen abstraction. The excited ketone can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of a ketyl radical. researchgate.net This reactivity can be harnessed in various synthetic applications.

Furthermore, aromatic ketones can act as photocatalysts. acs.org For instance, they can facilitate radical cascade cyclizations to synthesize complex heterocyclic structures. acs.org The photochemical behavior of this compound is an area of ongoing research, with potential applications in novel synthetic methodologies. In some instances, related dimethoxyacetophenone derivatives have been shown to effectively sensitize substrates in photochemical reactions. acs.org

Catalytic Applications in Organic Synthesis

Beyond being a substrate in various reactions, this compound and its derivatives are finding applications as catalysts or key components in catalytic systems. The steric and electronic properties endowed by the dimethoxy substitution pattern can influence the stability and reactivity of catalytic species.

For example, derivatives of this compound are used in the synthesis of ligands for metal-catalyzed reactions. The specific substitution pattern can fine-tune the electronic and steric environment around a metal center, thereby influencing the efficiency and selectivity of the catalytic process.

Moreover, the core structure of this compound is found within more complex molecules that exhibit catalytic activity. For instance, 2'-hydroxy-4',6'-dimethoxyacetophenone has been used as a starting material for the synthesis of chalcones that participate in catalytic asymmetric Diels-Alder reactions. acs.org

Biological Activities and Pharmacological Research

Anti-inflammatory Properties and Mechanisms

2',6'-Dimethoxyacetophenone has demonstrated notable anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory response. This activity suggests its potential for therapeutic applications in managing inflammatory conditions. Studies have shown that derivatives of hydroxyacetophenones, a class of compounds to which this compound belongs, can act as antipyretic, analgesic, and anti-inflammatory agents. acgpubs.org For instance, certain synthetic flavone (B191248) analogs derived from related acetophenones have been found to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation, in lipopolysaccharide (LPS)-induced RAW 264.7 cells.

Antioxidant Activity and Related Mechanistic Studies

The antioxidant potential of this compound and its derivatives has been a subject of scientific investigation. Phenolic compounds, in general, are recognized for their antioxidant effects, which are often attributed to their ability to scavenge free radicals and chelate metal ions. mdpi.com The presence of methoxy (B1213986) groups on the aromatic ring, as seen in this compound, can influence this activity. archivesofmedicalscience.com

Studies on related compounds have provided insights into the mechanisms. For example, the antioxidant capacity of dimers synthesized from 2,6-dimethoxyphenol, a related compound, was found to be significantly higher than the monomeric substrate. researchgate.net This suggests that the structural arrangement of methoxy groups plays a crucial role in the antioxidant potential. Research on other acetophenone (B1666503) derivatives has also highlighted their ability to counteract oxidative stress. researchgate.netnih.gov

Antimicrobial Properties and Structure-Activity Relationships

This compound has exhibited a broad spectrum of antimicrobial activity, inhibiting the growth of various bacteria and fungi. acgpubs.org The structure of the molecule, particularly the substitution pattern on the acetophenone core, is crucial for its antimicrobial efficacy.

Antibacterial Activity (e.g., against Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus)

Preliminary studies have suggested that this compound can act as an antibacterial agent against specific bacterial strains, with the proposed mechanism involving the disruption of the bacterial cell membrane and interference with metabolic processes. Research has indicated its potential activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov Some studies have reported minimum inhibitory concentration (MIC) values for related compounds against these bacteria. For instance, some acetophenone derivatives have shown inhibitory activity against various bacterial strains. nih.govscielo.org.comdpi.com

| Bacterial Strain | Observed Activity | Reference |

| Pseudomonas aeruginosa | Antibacterial activity has been noted for related compounds. | researchgate.netbrieflands.com |

| Escherichia coli | Possesses significant antibacterial activity, with a proposed mechanism of disrupting bacterial cell membranes and interfering with metabolic processes. | nih.gov |

| Staphylococcus aureus | Exhibits significant antibacterial activity, with a proposed mechanism of disrupting bacterial cell membranes and interfering with metabolic processes. | nih.govnih.gov |

Antifungal Activities (e.g., against Trichophyton mentagrophytes)

Research has also pointed towards the antifungal properties of acetophenone derivatives. acgpubs.org For example, xanthoxylin, a hydroxyacetophenone, has shown activity against Candida albicans. acgpubs.org While specific studies on this compound against Trichophyton mentagrophytes are not extensively detailed in the provided results, the general antifungal potential of this class of compounds is recognized. scispace.comfrontiersin.orgnajah.edu The structural features, such as the presence of hydroxyl and methoxy groups, are believed to contribute to their antifungal action by enhancing lipophilicity and facilitating penetration into the fungal cell membrane.

Anticancer and Cytotoxic Activities

This compound and its derivatives have been investigated for their potential as anticancer agents, with research indicating they can inhibit the growth of various cancer cell lines. farmaciajournal.comnih.gov The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Inhibition of Tubulin Polymerization as an Anti-mitotic Mechanism

A significant aspect of the anticancer activity of certain compounds related to this compound is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. nih.govwikipedia.orgnih.gov Microtubules are essential components of the cell's cytoskeleton and play a critical role in cell division (mitosis). wikipedia.org By disrupting the formation of the mitotic spindle, these compounds can arrest cells in the G2/M phase of the cell cycle, ultimately leading to cell death. mdpi.com Some molecules that bind to the colchicine (B1669291) site on tubulin can prevent the polymerization of tubulin dimers into microtubules. nih.govmdpi.com This anti-mitotic mechanism is a hallmark of several effective chemotherapeutic agents. wikipedia.org Studies on bicyclic chalcones, which share structural similarities, have shown that they can induce mitotic arrest. acs.org

Activity against Leukemic Cell Lines (e.g., HL60 cells)

Research has highlighted the potential of acetophenone derivatives as anticancer agents. Studies have shown that methoxylated compounds, including derivatives of this compound, can impede the proliferation of various cancer cell lines. Specifically, the HL60 human leukemia cell line has been a focus of such investigations. The mechanism of action is thought to involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle. Some derivatives have demonstrated promising activity with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) below 50 µM.

While direct studies on this compound's activity against HL60 cells are part of a broader investigation into methoxylated acetophenones, a related compound, 2'-Hydroxy-4',5'-dimethoxyacetophenone, has been shown to exhibit potent anti-leukemic effects against several human acute leukemia cell lines, including HL-60/vcr, MOLT-3, and TALL-104. researchgate.netnih.gov This activity is noteworthy as the compound was found to be non-toxic to normal human umbilical vein endothelial cells (HUVEC) at the tested concentrations. researchgate.netnih.gov Another related compound, 2-hydroxy-4,6-dimethoxyacetophenone, was found to be inactive against the P-388 cell line. semanticscholar.org

Enzyme Inhibition Studies

This compound and its related structures have been the subject of various enzyme inhibition studies, revealing a range of activities against several key enzymes.

Inhibition of Xanthine (B1682287) Oxidase

Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic target for conditions like gout. mdpi.comsemanticscholar.org While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights. For instance, 2,6-Dihydroxyacetophenone, a related compound, has been identified as a potential inhibitor of xanthine oxidase. nih.gov Molecular docking studies have suggested a good affinity of 2,6-Dihydroxyacetophenone for the active site of xanthine oxidase. nih.gov These studies indicate that hydrophobic interactions and hydrogen bonds are key drivers of the inhibitory action, affecting the enzyme's secondary structure. nih.gov

Inhibition of Hepatic Mixed Function Oxidases

This compound is recognized as an inhibitor of hepatic mixed-function oxidases. nih.govtandfonline.comdv-expert.org These enzymes play a critical role in the metabolism of various drugs and foreign compounds (xenobiotics). The inhibitory action of this compound on these enzymes can, therefore, influence the pharmacokinetic profiles and potential interactions of other drugs.

Collagenase and Aldose Reductase Inhibition

Research has explored the inhibitory effects of acetophenone derivatives on collagenase and aldose reductase. One study focused on 2'-Hydroxy-4',5'-dimethoxyacetophenone, demonstrating its potent inhibition of both enzymes. researchgate.netnih.gov This is significant as both enzymes are implicated in the progression of diabetic complications and cancer. researchgate.netnih.gov The study also included molecular docking analysis, which revealed strong interactions between the compound and the key catalytic residues in the active sites of both collagenase and aldose reductase. researchgate.netnih.gov

Urease Inhibition

The potential of acetophenone derivatives as urease inhibitors has also been investigated. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in some bacterial infections. nih.gov A related compound, 2'-Hydroxy-4',6'-dimethoxyacetophenone, has been noted for its potential urease inhibitory effects. thermofisher.com The substitution patterns on the aromatic ring of acetophenone derivatives, such as the presence of methoxy groups, have been shown to influence their urease inhibitory activity. nih.gov

Mechanistic Investigations of Enzyme-Inhibitor Interactions

Understanding the molecular interactions between inhibitors and their target enzymes is crucial for drug design. For this compound and its analogs, various mechanistic studies have shed light on these interactions.

The positioning of the methoxy groups at the 2' and 6' positions in this compound creates steric hindrance, which can reduce its reactivity compared to isomers like the 3',5'-dimethoxy variant. This structural feature contributes to its stability in certain chemical reactions.

In the case of xanthine oxidase inhibition by the related 2,6-Dihydroxyacetophenone, molecular dynamics simulations have been used to analyze the stability of the enzyme-inhibitor complex. nih.gov These studies suggest that hydrophobic interactions and hydrogen bonds are the primary forces driving the inhibition. nih.gov

For the inhibition of hepatic mixed-function oxidases, this compound's competitive inhibition of aminopyrine (B3395922) demethylase points to a direct interaction with the enzyme's active site. nih.govtandfonline.com The in vivo conversion to the more potent inhibitor, 2-hydroxy-6-methoxyacetophenone, adds a layer of complexity to its mechanism of action. tandfonline.com

Molecular docking studies of 2'-Hydroxy-4',5'-dimethoxyacetophenone with collagenase and aldose reductase have provided detailed insights into the binding modes. researchgate.netnih.gov These computational analyses have identified key interactions with catalytic residues within the active sites of these enzymes, explaining the potent inhibitory activity observed. researchgate.netnih.gov

Modulation of Physiological Processes

Scientific investigation into the direct effects of this compound on specific physiological processes is an emerging field. While comprehensive data remains to be fully elucidated, preliminary research and studies on structurally similar compounds provide a foundational context for its potential biological activities. The following sections explore the current understanding of its role in smooth muscle relaxation and as a potential ligand for neurotransmitter receptors.

Antispasmodic Activity and Smooth Muscle Relaxation

Currently, there is a notable lack of direct scientific studies investigating the antispasmodic activity and smooth muscle relaxation properties of this compound. However, research on a closely related compound, 2-hydroxy-4,6-dimethoxyacetophenone, also known as xanthoxyline, offers some insight. It is crucial to distinguish between these two compounds, as this compound possesses a methoxy group at the 2' position, whereas xanthoxyline has a hydroxyl group at the same position, a structural difference that can significantly impact biological activity. nist.govthermofisher.com

Studies on xanthoxyline, isolated from Sebastiania schottiana, have demonstrated its inhibitory effects on smooth muscle contractions. thieme-connect.comnih.gov Research has shown that xanthoxyline can inhibit contractions in various smooth muscle preparations, including the rat uterus, guinea-pig ileum, and urinary bladder, when stimulated by different agonists. thieme-connect.comthieme-connect.com This inhibition was observed to be non-competitive and concentration-dependent. thieme-connect.com

Furthermore, xanthoxyline has been found to inhibit electrically stimulated twitches in several smooth muscle tissues, such as the guinea-pig longitudinal ileum and the dog ureter. thieme-connect.com It was also identified as a potent inhibitor of spontaneous contractions in the circular smooth muscle of the dog ureter. thieme-connect.comthieme-connect.com The effects of xanthoxyline were reversible upon washing the preparations. thieme-connect.com

Quantitative structure-activity relationship (QSAR) studies on derivatives of xanthoxyline, specifically 2-(X-benzyloxy)-4,6-dimethoxyacetophenones, have been conducted to understand the structural features that influence their antispasmodic activity against acetylcholine-induced contractions in the guinea pig ileum. nih.govnih.gov These studies suggest that the electronic and hydrophobic properties of substituents play a role in the observed biological activity. nih.gov

It is important to reiterate that these findings pertain to xanthoxyline and its derivatives. Further research is required to determine if this compound exhibits similar antispasmodic and smooth muscle relaxant properties.

Ligand Activity for Neurotransmitter Receptors (e.g., GABA receptors)

As of now, there is no direct scientific evidence from published literature to suggest that this compound acts as a ligand for neurotransmitter receptors, including GABA receptors. The GABAergic system, which includes GABA receptors, is a primary target for many drugs that produce sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. wikipedia.org

GABA receptors are ligand-gated ion channels that are modulated by various compounds. genesispub.org These receptors, particularly GABA-A receptors, have multiple allosteric binding sites that can be targeted by different molecules to modulate the receptor's activity. genesispub.org While various natural and synthetic compounds have been identified as ligands or modulators of GABA receptors, there are no specific studies linking this compound to this activity. nih.gov

Future research would be necessary to explore the potential interaction of this compound with GABA receptors or other neurotransmitter systems to determine if it possesses any neuromodulatory activity.

Natural Occurrence, Biosynthesis, and Metabolomics

Isolation from Natural Sources

Research into the chemical constituents of various plant species has led to the isolation of a number of acetophenone (B1666503) derivatives. However, it is crucial to distinguish between closely related compounds. While the user's query specifies an interest in 2',6'-Dimethoxyacetophenone, scientific literature indicates that a hydroxylated form, 2'-Hydroxy-4',6'-dimethoxyacetophenone (also known as xanthoxylin), is the compound that has been isolated from the specified natural sources. nih.govbiosynth.comias.ac.inguidechem.comchemicalbook.comresearchgate.net There is no clear evidence to suggest that this compound, in its non-hydroxylated form, is a naturally occurring compound in Peperomia glabella, Artemisia maritima, or Sebastiania schottiana.

The compound 2'-Hydroxy-4',6'-dimethoxyacetophenone has been identified in the following plants:

| Plant Species | Family | Isolated Compound |

| Peperomia glabella | Piperaceae | 2'-Hydroxy-4',6'-dimethoxyacetophenone nih.govresearchgate.net |

| Artemisia maritima | Asteraceae | 2'-Hydroxy-4',6'-dimethoxyacetophenone nih.gov |

| Sebastiania schottiana | Euphorbiaceae | 2'-Hydroxy-4',6'-dimethoxyacetophenone (xanthoxylin) ias.ac.in |

This table summarizes the natural sources from which the related compound, 2'-Hydroxy-4',6'-dimethoxyacetophenone, has been isolated.

Biosynthetic Pathways and Precursors

The biosynthesis of acetophenones in plants is a complex process involving multiple enzymatic steps. These compounds are generally considered to be phenolic metabolites. nih.gov The proposed metabolic route for the formation of hydroxyacetophenones in plants, such as in white spruce (Picea glauca), involves three main phases:

Biosynthesis of the acetophenone aglycons : This initial phase is catalyzed by a set of enzymes that are not yet fully characterized. nih.gov

Formation and accumulation of glycosides : The acetophenone aglycons are then converted into their corresponding glycosides by a glucosyltransferase. nih.gov

Release of the aglycons : The aglycons are released from their glycoside forms by the action of a glucosylhydrolase. nih.gov

Acetophenones are a class of polyketides, which are secondary metabolites produced by a family of multi-domain enzymes known as polyketide synthases (PKSs). wikipedia.orgnih.gov The biosynthesis of polyketides shares similarities with fatty acid biosynthesis. wikipedia.org The process generally starts with a starter molecule, typically a coenzyme A (CoA)-linked molecule, which is then elongated by the successive addition of extender units, most commonly malonyl-CoA. nih.govnih.gov

While the general principles of acetophenone biosynthesis are understood, the specific precursors and enzymatic pathway for this compound have not been extensively detailed in the available research. It is often described as a synthetic flavonoid. biosynth.com The synthesis of the related natural product, 2'-Hydroxy-4',6'-dimethoxyacetophenone, can start from 2',4',6'-trihydroxyacetophenone (B23981), which is methylated at the 2- and 4-positions. thieme-connect.com It is plausible that this compound could be a dimethyl ether of 2',6'-dihydroxyacetophenone (B134842). nist.gov However, detailed studies on its natural biosynthetic pathway are lacking.

Medicinal Chemistry and Drug Discovery Applications

Design and Synthesis of 2',6'-Dimethoxyacetophenone-based Drug Candidates

This compound serves as a key intermediate and building block in the synthesis of numerous biologically active compounds. worldscientific.commdpi.com Its structure is particularly amenable to reactions that form the core of several classes of pharmacologically significant molecules, including chalcones, flavones, and other complex heterocyclic systems.

One of the most common synthetic routes involving this compound is the Claisen-Schmidt condensation. This reaction, which involves the condensation of an acetophenone (B1666503) with an aromatic aldehyde, is a cornerstone for the synthesis of chalcones. publisherspanel.com For instance, this compound can be reacted with various benzaldehydes to produce a diverse library of chalcone (B49325) derivatives. mdpi.compublisherspanel.com These chalcones can then serve as precursors for the synthesis of flavones through oxidative cyclization. journalamme.org

Another synthetic strategy involves the C-alkylation of phenyl β-ketoesters derived from this compound. nih.gov This method has been successfully employed in the synthesis of analogues of malabaricone C, a natural product with noted anticancer properties. nih.gov In this approach, this compound is first reacted with diethylcarbonate to form a phenyl β-ketoester, which is then alkylated with various ω-aryl alkyl bromides. Subsequent hydrolysis and decarboxylation yield the desired diarylnonanoid structures. nih.gov

Furthermore, amino-substituted derivatives of this compound, such as 4-amino-2,6-dimethoxyacetophenone, are valuable starting materials for Diversity-Oriented Synthesis (DOS). These amino acetophenones can be used to construct a variety of natural product analogs, including flavones, quinolones, and aurones, which are frequently investigated as lead compounds in drug discovery. nih.gov The synthesis of these building blocks can be achieved from commercially available materials like 3,5-dimethoxyaniline. nih.gov

The following table summarizes some of the key synthetic reactions involving this compound for the generation of drug candidates.

Table 1: Synthetic Strategies for this compound-Based Drug Candidates

| Starting Material | Reagents & Conditions | Product Class | Reference |

|---|---|---|---|

| This compound | Aromatic aldehyde, Ethanolic KOH | Chalcones | mdpi.com |

| This compound | Diethylcarbonate, NaH; then ω-aryl alkyl bromides | Malabaricone Analogues | nih.gov |

| 2'-Hydroxy-4',6'-dimethoxyacetophenone | Benzaldehyde, NaOH, Ethanol, Ultrasound | 2'-Hydroxy-chalcones | biointerfaceresearch.com |

Lead Optimization and Structure-Activity Relationship (SAR) Exploration

Once a lead compound based on the this compound scaffold is identified, lead optimization and the exploration of structure-activity relationships (SAR) become crucial for enhancing potency, selectivity, and pharmacokinetic properties. Several studies have delved into the SAR of various derivatives.

For a series of 2-(X-benzyloxy)-4,6-dimethoxyacetophenones evaluated for antispasmodic activity, it was found that the biological activity increases with substituents on the benzyloxy ring that are more electron-releasing and hydrophobic. publisherspanel.com A quantitative structure-activity relationship (QSAR) study of the same series indicated that the spatial distribution of HOMO and LUMO orbitals at specific atoms plays a significant role in increasing biological activity. nih.gov

In the context of anticancer agents, SAR studies on flavone (B191248) derivatives have revealed the importance of the substitution pattern on both the A and B rings. For instance, in a study of methoxylated and hydroxylated flavones, 5,3',4'-trihydroxyflavone (B192587) demonstrated the most potent antiproliferative activity against HL60 cells. journalamme.org The presence of a 5-methoxy group, as would be derived from a this compound precursor, also contributed to significant activity. journalamme.org Conversely, converting hydroxyl groups to methoxy (B1213986) groups in malabaricone C analogues led to a significant enhancement in anticancer activity, suggesting that increased lipophilicity can be beneficial. mdpi.com

The acaricidal activity of acetophenone derivatives is also sensitive to the substitution pattern. A study showed that a monomethoxy group on the acetophenone skeleton was more toxic to mites than dimethoxy substitutions.

The following table presents key SAR findings for various classes of compounds derived from or related to this compound.

Table 2: Structure-Activity Relationship (SAR) Insights for this compound Derivatives

| Compound Class | Biological Activity | Key SAR Findings | Reference |

|---|---|---|---|

| 2-(X-benzyloxy)-4,6-dimethoxyacetophenones | Antispasmodic | Activity increases with electron-releasing and hydrophobic substituents on the benzyloxy ring. | publisherspanel.com |

| Hydroxylated/Methoxylated Flavones | Antiproliferative (HL60 cells) | 5,3',4'-trihydroxyflavone was most potent. 5-methoxy derivatives showed significant activity. | journalamme.org |

| Malabaricone C Analogues | Anticancer (MCF-7 cells) | Conversion of hydroxyl groups to methoxy groups enhanced anticancer activity. | mdpi.com |

Prodrug Strategies and Delivery Systems

While many derivatives of this compound show promising biological activity, they often face challenges such as poor aqueous solubility, which can limit their clinical application. mdpi.com To overcome these limitations, prodrug strategies and advanced drug delivery systems are being explored for structurally related compounds like chalcones and flavonoids.

A common prodrug approach for phenolic compounds involves the esterification of hydroxyl groups to enhance lipophilicity and membrane permeability. mdpi.comresearchgate.netnih.gov For derivatives of this compound that are demethylated to reveal phenol (B47542) groups during synthesis or metabolism, these hydroxyls represent ideal handles for creating ester or carbonate prodrugs. nih.gov For example, chalcone derivatives with poor water solubility have been successfully converted into phosphate (B84403) ester prodrugs, which demonstrated a dramatic increase in solubility and were effectively cleaved in vivo to release the active parent drug. mdpi.com Similarly, amino acid conjugates have been used to create prodrugs of flavonoids to improve their oral bioavailability. acs.org For instance, a 7,8-dihydroxyflavone (B1666355) prodrug was developed by modifying the catechol ring with an ester group, which significantly improved its pharmacokinetic profile. nih.gov

Given that many derivatives of this compound, such as chalcones and flavones, are hydrophobic, they are excellent candidates for encapsulation into various drug delivery systems. worldscientific.comnih.gov Nanoparticle-based systems, including polymeric nanoparticles, liposomes, nanoemulsions, and solid lipid nanoparticles, are particularly suitable for improving the solubility, stability, and bioavailability of such compounds. mdpi.comnih.govbiointerfaceresearch.combenthamdirect.combohrium.com For example, nanoemulsions have been used to enhance the topical delivery of synthetic chalcones for the treatment of cutaneous leishmaniasis. dovepress.com Polymeric nanoparticles can act as effective carriers for chalcone derivatives to target tumor tissues. benthamdirect.com Lipid-based delivery systems like liposomes and solid lipid nanoparticles are also widely investigated for flavonoids to improve their therapeutic efficacy. nih.gov These systems can protect the drug from degradation, control its release, and facilitate targeted delivery to specific sites of action. mdpi.comjournalamme.org

The following table outlines potential prodrug and delivery strategies applicable to derivatives of this compound based on approaches used for similar compound classes.

Table 3: Potential Prodrug and Delivery Strategies for this compound Derivatives

| Strategy | Approach | Potential Advantage | Applicable To | Reference |

|---|---|---|---|---|

| Prodrug | Phosphate Ester Formation | Increased aqueous solubility | Hydroxylated derivatives (e.g., chalcones, flavones) | mdpi.com |

| Prodrug | Amino Acid Conjugation | Improved oral bioavailability | Flavonoid derivatives | acs.org |

| Prodrug | Carbamate/Ester Linkage | Improved pharmacokinetic profile | Hydroxylated derivatives | nih.gov |

| Delivery System | Polymeric Nanoparticles | Enhanced solubility, targeted delivery | Hydrophobic derivatives (e.g., chalcones) | nih.govbenthamdirect.com |

| Delivery System | Lipid-Based Nanocarriers (Liposomes, SLNs) | Improved bioavailability and stability | Flavonoid and chalcone derivatives | nih.govbiointerfaceresearch.com |

Analytical Method Development and Validation

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-UV, LC-MS, GC)

Chromatographic techniques are the cornerstone for the separation and analysis of 2',6'-Dimethoxyacetophenone from complex mixtures or for purity assessment. The choice of technique depends on the sample matrix, required sensitivity, and the specific goals of the analysis. iosrjournals.org Generally, chromatography separates components of a mixture for individual analysis. iosrjournals.org

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of aromatic compounds like this compound. In a typical reverse-phase setup, a C18 column is used to separate the compound from other components. core.ac.ukmdpi.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with the ratio adjusted to achieve optimal separation. core.ac.uk Detection by UV spectrophotometry is effective due to the chromophoric nature of the acetophenone (B1666503) structure. sysrevpharm.org This method has been applied in the analysis of products from lignin (B12514952) depolymerization, where this compound is one of the identified compounds. core.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, LC-MS is the preferred method. It couples the separation power of liquid chromatography with the precise mass detection capabilities of mass spectrometry, enabling unambiguous identification and quantification even at trace levels. sciex.com An LC-MS method can provide detailed structural information and confirm the identity of this compound by its specific mass-to-charge ratio (m/z). rsc.org The high selectivity of LC-MS is particularly valuable when analyzing complex samples where matrix components might interfere with other detection methods. sciex.com

Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile or semi-volatile compounds like this compound. semanticscholar.org The NIST (National Institute of Standards and Technology) database contains mass spectrometry data for this compound, which can be used as a reference for identification. nist.gov In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column before being detected by the mass spectrometer. The resulting fragmentation pattern provides a "fingerprint" for the compound, ensuring highly reliable identification. jpmsonline.com

Table 1: Example Chromatographic Conditions for the Analysis of Dimethoxyacetophenone Isomers This table presents typical parameters used for analyzing dimethoxyacetophenone isomers, which are applicable for the analysis of this compound.

| Parameter | HPLC-UV jpmsonline.com | GC-MS jpmsonline.com | LC-MS rsc.org |

|---|---|---|---|

| Column | Zorbbax (SB)-C18 (150mm x 4.6mm, 3.5µm) | Capillary Column | C18 Column |

| Mobile Phase/Carrier Gas | A: Methanol B: 0.7% Acetic Acid | Helium (99.9999%) | A: 5:95 ACN:H₂O with 10mM Ammonium Acetate B: 95:5 ACN:H₂O with 10mM Ammonium Acetate | | Flow Rate | 0.8 mL/min | 0.90 mL/min | 1 mL/min | | Detection | UV at 254, 280, 320-370 nm | Mass Spectrometry (EI+) | Mass Spectrometry | | Temperature | Room Temperature | Oven Program: 80°C (3 min) to 170°C, then to 280°C | 40 °C | | Retention Time (Example) | 12.13 min (for 2,4-isomer) | Not Specified | 3.09 min (for a related compound) |

Method Validation Parameters (Specificity, Linearity, Accuracy, Precision)

Method validation is a formal process that demonstrates an analytical procedure is suitable for its intended purpose. europa.eu This is a requirement by regulatory agencies and is guided by documents such as the International Council on Harmonisation (ICH) guidelines. europa.eupfigueiredo.org The core parameters for validation are specificity, linearity, accuracy, and precision. sysrevpharm.org

Specificity: This ensures that the analytical signal is solely from the analyte of interest (this compound) without interference from other components like impurities, degradation products, or matrix components. europa.eu In chromatography, this is demonstrated by separating the analyte peak from all other peaks. pfigueiredo.org

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. sysrevpharm.org This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. core.ac.uk

Accuracy: Accuracy reflects the closeness of the measured value to the true value. sysrevpharm.org It is often determined by spiking a blank matrix with a known amount of the analyte and calculating the percentage recovery. core.ac.uk

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. sysrevpharm.org It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. sysrevpharm.orgeuropa.eu

Table 2: Typical Method Validation Acceptance Criteria (ICH Guidelines) This table illustrates common acceptance criteria for the validation of an analytical method for a pharmaceutical intermediate.

| Validation Parameter | Measurement | Acceptance Criteria |

|---|---|---|

| Accuracy | % Recovery | 98.0% - 102.0% |

| Precision (Repeatability) | % RSD | ≤ 2% |